molecular formula C17H8Cl2F6N2O B4993368 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methyl-4(3H)-quinazolinone

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methyl-4(3H)-quinazolinone

Número de catálogo B4993368
Peso molecular: 441.2 g/mol
Clave InChI: ZZGMLWPBMVXNMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methyl-4(3H)-quinazolinone, also known as BIBX 1382, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound belongs to the quinazoline family and has a molecular weight of 438.2 g/mol.

Mecanismo De Acción

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methyl-4(3H)-quinazolinone 1382 binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and downstream signaling pathways. This leads to decreased cancer cell proliferation, survival, and metastasis.
Biochemical and Physiological Effects:
This compound 1382 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been tested in various cancer cell lines, including non-small cell lung cancer, ovarian cancer, and head and neck squamous cell carcinoma, and has been shown to inhibit cell proliferation and induce apoptosis. In animal models, this compound 1382 has been shown to inhibit tumor growth and metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methyl-4(3H)-quinazolinone 1382 is its specificity for EGFR. This reduces the risk of off-target effects and toxicity. However, one of the limitations of this compound 1382 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several potential future directions for research on 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methyl-4(3H)-quinazolinone 1382. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound 1382. Another area of interest is the combination of this compound 1382 with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration regimen for this compound 1382 in vivo.

Métodos De Síntesis

The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methyl-4(3H)-quinazolinone 1382 involves several steps, including the reaction of 2,6-dichloro-4-nitroaniline with 3,5-bis(trifluoromethyl)benzoyl chloride to form 3-[3,5-bis(trifluoromethyl)phenyl]-2,6-dichloro-4-nitroaniline. This intermediate is then reduced to 3-[3,5-bis(trifluoromethyl)phenyl]-2,6-dichloro-4-aminophenol, which is subsequently reacted with 2-methyl-3,4-dihydroquinazolin-4-one to form this compound 1382.

Aplicaciones Científicas De Investigación

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methyl-4(3H)-quinazolinone 1382 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase that is overexpressed in many types of cancer. EGFR signaling plays a critical role in cancer cell proliferation, survival, and metastasis, making it an attractive target for cancer therapy.

Propiedades

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F6N2O/c1-7-26-14-12(5-10(18)6-13(14)19)15(28)27(7)11-3-8(16(20,21)22)2-9(4-11)17(23,24)25/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMLWPBMVXNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367430
Record name STK324942
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5784-66-7
Record name STK324942
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.